![molecular formula C25H24N2O2S B3268283 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide CAS No. 477556-16-4](/img/structure/B3268283.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide
Overview
Description
Scientific Research Applications
- Benzothiazole derivatives, including the compound , have been studied for their luminescence properties. In particular, three structurally-similar benzothiazole derivatives—BHPO1 , BHPO2 , and BPO —were investigated .
- By doping these compounds into a polymer matrix, researchers achieved white-light emission with specific chromaticity coordinates, making them promising for white organic light-emitting diodes (WOLEDs) and polymer white light-emitting diodes (PWLEDs) .
Luminescent Properties and White Light Emission
Antibacterial Potential
Mechanism of Action
Target of Action
The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide, also known as N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They act against the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function . In the case of DprE1, the inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis. The disruption of this pathway leads to the inability of the bacteria to maintain their structural integrity, resulting in their death .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds contribute to their bioavailability and efficacy .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This is achieved through the disruption of the cell wall biosynthesis pathway .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-3-6-17-29-21-15-11-18(12-16-21)24(28)26-20-13-9-19(10-14-20)25-27-22-7-4-5-8-23(22)30-25/h4-5,7-16H,2-3,6,17H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXIFXDHNNLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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